molecular formula C13H20ClNO3 B8184797 Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride

Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride

Cat. No.: B8184797
M. Wt: 273.75 g/mol
InChI Key: DWOIDNNEFKJCBV-UHFFFAOYSA-N
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Description

Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride: is an organic compound with the molecular formula C13H20ClNO3. It is a hydrochloride salt form of ethyl 3-((4-methoxybenzyl)amino)propanoate, which is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of an ethyl ester group, a methoxybenzyl group, and an amino group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 3-bromopropanoate and 4-methoxybenzylamine.

    Nucleophilic Substitution Reaction: Ethyl 3-bromopropanoate undergoes a nucleophilic substitution reaction with 4-methoxybenzylamine in the presence of a base, such as sodium hydroxide, to form ethyl 3-((4-methoxybenzyl)amino)propanoate.

    Hydrochloride Formation: The resulting ethyl 3-((4-methoxybenzyl)amino)propanoate is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used in reactors to carry out the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and appropriate solvents.

Major Products Formed:

    Oxidation Products: Corresponding carboxylic acids or aldehydes.

    Reduction Products: Corresponding amines or alcohols.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride can be compared with other similar compounds, such as:

  • Ethyl 3-((2-methoxybenzyl)amino)propanoate
  • Ethyl 3-((3-ethoxybenzyl)amino)propanoate
  • Ethyl 3-((4-pyridinylmethyl)amino)propanoate

Uniqueness:

  • Methoxy Group Position: The position of the methoxy group on the benzyl ring can significantly influence the compound’s chemical and biological properties.
  • Hydrochloride Salt Form: The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

ethyl 3-[(4-methoxyphenyl)methylamino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-3-17-13(15)8-9-14-10-11-4-6-12(16-2)7-5-11;/h4-7,14H,3,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOIDNNEFKJCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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